N-benzothiazol-2-yl-4-chlorobutanamide
Description
Significance of Benzothiazole (B30560) and Butanamide Scaffolds in Organic and Medicinal Chemistry
The unique properties of N-benzothiazol-2-yl-4-chlorobutanamide can be best understood by first examining its foundational components. The benzothiazole and butanamide scaffolds are independently recognized for their contributions to the development of bioactive compounds and their utility in synthetic chemistry.
Benzothiazole is a bicyclic heterocyclic compound, consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring. nih.govresearchgate.netscilit.com This aromatic structure is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. nih.govnih.govnih.gov The presence of sulfur and nitrogen heteroatoms in the thiazole ring contributes to its ability to interact with various biological targets. benthamscience.com
Benzothiazole derivatives have been extensively investigated and developed for a range of therapeutic applications, including:
Anticancer Agents: These compounds have shown promise in targeting hypoxic tumors and interfering with key signaling pathways involved in cancer progression. nih.govfrontiersin.org
Antimicrobial and Antiviral Agents: Many benzothiazole-based molecules exhibit potent activity against various bacteria, fungi, and viruses. researchgate.netijper.org
Anti-inflammatory and Analgesic Effects: The benzothiazole nucleus is a key feature in compounds designed to modulate inflammatory pathways. researchgate.netjyoungpharm.org
Neuroprotective Agents: Marketed drugs such as Riluzole, used to treat amyotrophic lateral sclerosis (ALS), and Pramipexole, for Parkinson's disease, contain the benzothiazole moiety, highlighting its importance in neurology. nih.gov
Antidiabetic Properties: Researchers have explored benzothiazole derivatives as potential treatments for diabetes mellitus. researchgate.netmdpi.com
The versatility of the benzothiazole ring, particularly the potential for substitution at its C-2 and C-6 positions, allows chemists to fine-tune the pharmacological profile of the resulting molecules. benthamscience.comjyoungpharm.org This adaptability has made it a focal point in the design of new therapeutic agents. nih.govfrontiersin.org
Table 1: Examples of Pharmacological Activities of Benzothiazole Derivatives
| Pharmacological Activity | Description | Reference |
|---|---|---|
| Anticancer | Interferes with signaling pathways in tumor cells, including those in hypoxic (low oxygen) environments. | nih.govfrontiersin.org |
| Anti-inflammatory | Exhibits activity in reducing inflammation, a key factor in many chronic diseases. | researchgate.netjyoungpharm.org |
| Antimicrobial | Shows efficacy against a spectrum of bacteria and fungi. | researchgate.netijper.org |
| Neuroprotective | Forms the core of drugs used to treat neurodegenerative diseases like ALS and Parkinson's. | nih.gov |
| Antidiabetic | Investigated for potential in managing type 2 diabetes. | researchgate.netmdpi.com |
The butanamide moiety, a four-carbon amide chain, serves a dual purpose in chemistry. It acts as a structural component in bioactive molecules and as a flexible linker or reactive intermediate in organic synthesis. Amides themselves are fundamental functional groups known for their stability and ability to form hydrogen bonds, which is crucial for molecular recognition at biological targets. nih.gov
As a synthetic intermediate, the butanamide structure is highly valuable. The classic Hoffmann bromamide (B1595942) degradation reaction, for example, can convert butanamide into a primary amine with one less carbon atom, demonstrating its utility in creating new functional groups. askfilo.com When functionalized, as in the case of this compound, the butanamide chain becomes a reactive handle for building more complex molecular architectures. mdpi.comresearchgate.net
Rationale for Investigating this compound
The scientific interest in this compound is based on its unique combination of a stable, pharmacologically relevant heterocycle with a reactive aliphatic chain. This structure presents specific opportunities for chemical manipulation and the creation of novel compounds.
This compound is synthesized through a standard N-acylation reaction. This involves reacting 2-aminobenzothiazole (B30445) with 4-chlorobutanoyl chloride, typically in the presence of a mild base like sodium bicarbonate (NaHCO₃) and a solvent such as dichloromethane (B109758) (CH₂Cl₂). mdpi.comresearchgate.net The reaction proceeds at room temperature and can yield the product in high purity (92% yield reported in one study) after crystallization. mdpi.comresearchgate.netresearchgate.net
Table 2: Synthesis and Spectroscopic Data for this compound
| Parameter | Details | Reference |
|---|---|---|
| Synthesis Method | N-acylation of 2-aminobenzothiazole with 4-chlorobutanoyl chloride. | mdpi.comresearchgate.net |
| ¹H NMR Signals (ppm) | Signals for the three methylene (B1212753) (CH₂) groups appear at approximately 2.05, 2.65, and 3.69 ppm. The amide proton (NH) signal appears at a significant downfield shift around 12.45 ppm. | mdpi.comresearchgate.netresearchgate.net |
| ¹³C NMR Signal (ppm) | The carbonyl (C=O) carbon of the amide group shows a characteristic signal at approximately 171.4 ppm. | researchgate.netresearchgate.netresearchgate.net |
The key structural features are:
The Benzothiazole Core: Provides a rigid, aromatic anchor with known biological relevance.
The Amide Linker: A stable, planar group that connects the two main parts of the molecule.
The 4-Chlorobutyl Chain: The terminal chlorine atom on this flexible chain is a reactive site, specifically a primary alkyl halide, which is susceptible to nucleophilic substitution reactions.
This reactivity profile makes the compound an ideal starting material for further chemical elaboration.
The primary value of this compound lies in its role as a synthetic intermediate. mdpi.com The presence of the terminal chlorine atom allows for the straightforward introduction of various functional groups through nucleophilic substitution.
A clear example of this utility is its use in synthesizing hybrid molecules. In one reported synthesis, this compound was reacted with 2-amino-5-chlorobenzoxazole. mdpi.comresearchgate.netresearchgate.net In this reaction, the amino group of the benzoxazole (B165842) acts as a nucleophile, displacing the chlorine atom on the butanamide chain. This creates a new, more complex molecule, N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide, which now contains three distinct chemical motifs: a benzothiazole, a benzoxazole, and a butanamide linker. mdpi.comresearchgate.net
This strategy demonstrates the potential of this compound as a platform for generating a library of diverse derivatives. By reacting it with different nucleophiles (e.g., amines, thiols, alcohols), a wide range of new compounds can be synthesized for screening in drug discovery programs or for other applications in materials science.
Structure
3D Structure
Properties
Molecular Formula |
C11H11ClN2OS |
|---|---|
Molecular Weight |
254.74 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-chlorobutanamide |
InChI |
InChI=1S/C11H11ClN2OS/c12-7-3-6-10(15)14-11-13-8-4-1-2-5-9(8)16-11/h1-2,4-5H,3,6-7H2,(H,13,14,15) |
InChI Key |
UHBYMMUVITVNSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCCl |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of N Benzothiazol 2 Yl 4 Chlorobutanamide
Established Synthetic Pathways and Reaction Optimization
The construction of N-benzothiazol-2-yl-4-chlorobutanamide predominantly relies on the N-acylation of 2-aminobenzothiazole (B30445). This approach is favored for its directness and generally high yields. Alternative methods, while less common for this specific compound, offer different strategies for amide bond formation.
N-Acylation Reactions: Mechanistic Insights and Conditions
N-acylation is a fundamental reaction in organic synthesis, and in the context of this compound, it involves the reaction of a nucleophilic amine with an electrophilic acylating agent.
A direct and effective method for the synthesis of this compound is the condensation reaction between 2-aminobenzothiazole and 4-chlorobutanoyl chloride. umpr.ac.idnih.gov This reaction follows a nucleophilic acyl substitution mechanism.
The mechanism initiates with the nucleophilic attack of the exocyclic amino group of 2-aminobenzothiazole on the electrophilic carbonyl carbon of 4-chlorobutanoyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as a leaving group. A base is typically required to neutralize the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards the product.
A reported synthesis details the reaction of 2-aminobenzothiazole with 4-chlorobutanoyl chloride, achieving a high yield of the desired product. umpr.ac.idnih.gov
The choice of catalyst and solvent system is crucial for optimizing the N-acylation reaction. A common and effective system involves the use of sodium bicarbonate (NaHCO3) as a base in dichloromethane (B109758) (CH2Cl2) as the solvent. umpr.ac.idnih.gov
Sodium bicarbonate, a mild inorganic base, is sufficient to neutralize the HCl generated during the reaction without promoting unwanted side reactions. Dichloromethane is an excellent solvent for this reaction as it is relatively inert and effectively dissolves both the starting materials and the intermediate species.
In a specific procedure, 2-aminobenzothiazole is dissolved in dichloromethane, and sodium bicarbonate is added. The mixture is stirred in a cold-water bath before the dropwise addition of 4-chlorobutanoyl chloride. The reaction is then allowed to proceed at room temperature for several hours. umpr.ac.idnih.gov This method has been reported to produce this compound in a high yield of 92%. umpr.ac.idnih.gov
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield |
| 2-Aminobenzothiazole | 4-Chlorobutanoyl Chloride | NaHCO3 | CH2Cl2 | Room Temperature | 8 hours | 92% umpr.ac.idnih.gov |
An alternative approach for the N-acylation of 2-aminobenzothiazoles involves the use of acetic acid as the acetylating agent, which can serve as a less harsh alternative to acyl chlorides. umpr.ac.id Another strategy for forming amide bonds in benzothiazole (B30560) derivatives is the use of coupling agents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU).
Purification Techniques for Isolation and Yield Enhancement
Crystallization is a powerful technique for purifying solid organic compounds. For this compound, crystallization from cold water has been reported as an effective method. umpr.ac.idnih.gov After the reaction is complete and the solvent is removed, the crude product can be dissolved in a minimal amount of hot water. Upon cooling, the solubility of the product decreases, leading to the formation of crystals, while impurities tend to remain in the solution. The purified solid can then be collected by filtration. This simple and cost-effective method has been shown to yield the product as a white solid. umpr.ac.idnih.gov
Chromatographic techniques are widely used for the purification of organic compounds and for monitoring the progress of reactions.
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for qualitatively monitoring the progress of the synthesis of this compound. umpr.ac.idnih.gov By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the consumption of starting materials and the formation of the product can be visualized. Common solvent systems for the chromatography of N-acylated 2-aminobenzothiazole derivatives include mixtures of ethyl acetate (B1210297) and petroleum ether, or dichloromethane and methanol.
Column Chromatography: For larger scale purification or when crystallization is not sufficient to remove all impurities, column chromatography is the method of choice. While a specific eluent system for this compound is not explicitly detailed in the initial reports, analogous N-acylated 2-aminobenzothiazole derivatives have been successfully purified using column chromatography. The selection of the eluent system is critical and is typically determined by preliminary TLC analysis. Common solvent systems that could be adapted for the purification of this compound include:
Ethyl acetate/Petroleum ether
Dichloromethane/Methanol
The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product.
| Technique | Application | Solvent System Examples (for related compounds) |
| Thin-Layer Chromatography | Reaction Monitoring | Ethyl acetate/Petroleum ether, Dichloromethane/Methanol |
| Column Chromatography | Purification | Ethyl acetate/Petroleum ether, Dichloromethane/Methanol |
Exploration of Alternative Synthetic Routes and Methodological Innovations
The conventional synthesis of this compound typically involves the N-acylation of 2-aminobenzothiazole with 4-chlorobutanoyl chloride. While effective, this method often utilizes corrosive and moisture-sensitive reagents. Consequently, research efforts have been directed towards the development of more robust, efficient, and environmentally benign synthetic alternatives.
Comparative Analysis of Different Amidation Strategies
Several amidation strategies have been explored for the synthesis of N-acylated 2-aminobenzothiazoles, which can be adapted for the preparation of this compound. These methods offer various advantages, from milder reaction conditions to improved yields.
A common approach involves the direct acylation of 2-aminobenzothiazole with an acylating agent. A known method for the synthesis of N-(benzothiazol-2-yl)-4-chlorobutanamide involves the reaction of 2-aminobenzothiazole with 4-chlorobutanoyl chloride in the presence of a base like sodium bicarbonate in dichloromethane, affording the product in high yield. mdpi.com
Alternative coupling agents have also been successfully employed. For instance, N,N'-dicyclohexylcarbodiimide (DCC) has been utilized to mediate the coupling of 2-aminobenzothiazole with various carboxylic acids. nih.gov This method provides a versatile route to a range of N-acyl-2-aminobenzothiazoles.
Furthermore, N-heterocyclic carbene (NHC)-catalyzed oxidative amidation of aldehydes with 2-aminobenzothiazoles presents a modern and efficient alternative. rsc.orgrsc.org This method proceeds via an acyl azolium intermediate and demonstrates high yields under mild conditions. rsc.orgrsc.org The use of acetic acid as an acetylating agent, as an alternative to more reactive acyl chlorides, has also been reported for the N-acetylation of 2-aminobenzothiazoles, which could potentially be extended to other acylations. umpr.ac.id
The following table provides a comparative overview of different amidation strategies applicable to the synthesis of this compound, based on reported data for analogous reactions.
Interactive Data Table: Comparative Analysis of Amidation Strategies
| Amidation Strategy | Reagents | Catalyst/Coupling Agent | Solvent | Reaction Conditions | Typical Yield (%) | Reference(s) |
| Acyl Chloride Method | 2-Aminobenzothiazole, 4-Chlorobutanoyl chloride | Sodium Bicarbonate | Dichloromethane | Room Temperature, 8h | 92 | mdpi.com |
| DCC Coupling | 2-Aminobenzothiazole, Carboxylic Acid | N,N'-Dicyclohexylcarbodiimide (DCC) | Dichloromethane or 1,2-Dichloroethane | Not specified | 71-92 | nih.gov |
| NHC-Catalyzed Oxidative Amidation | 2-Aminobenzothiazole, Aldehyde | Triazolium salt (NHC precursor), Oxidant (e.g., Cs2CO3) | Dichloromethane | Not specified, 12h | 80-93 | rsc.org |
| Direct Acetic Acid Acylation | 2-Aminobenzothiazole, Acetic Acid | Not specified | Not specified | Not specified | 82-88 | umpr.ac.id |
Development of Green Chemistry Approaches for Sustainable Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of benzothiazole derivatives to minimize environmental impact. These approaches focus on the use of safer solvents, alternative energy sources, and recyclable catalysts.
Energy-Efficient Methods:
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of N-acyl-2-aminobenzothiazoles. researchgate.netnih.govresearchgate.net This technique often leads to shorter reaction times and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.gov For example, the synthesis of certain amides can be achieved in minutes under microwave irradiation, compared to hours with traditional methods. researchgate.net
Ultrasound-assisted synthesis is another energy-efficient technique that has been successfully applied to the synthesis of benzothiazole derivatives. nih.govkjscollege.comresearchgate.netresearchgate.net Sonication can enhance reaction rates and yields, often under milder conditions and in shorter timeframes. nih.gov For instance, the acylation of 2-aminobenzothiazole with bromoacetyl bromide was achieved in one hour with higher yields under ultrasound irradiation compared to conventional stirring. nih.gov
Environmentally Benign Catalysts and Solvent-Free Conditions:
The development of heterogeneous and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of benzothiazoles, catalysts like sulfated tungstate (B81510) have been used effectively under solvent-free conditions, offering advantages such as easy separation and reuse. kjscollege.com Metal-free synthesis protocols, such as those utilizing iodine as a catalyst and oxygen as a benign oxidant, also contribute to more sustainable chemical processes. organic-chemistry.org
Solvent-free or "neat" reaction conditions represent a significant step towards greener synthesis by eliminating the use of often hazardous and volatile organic solvents. mdpi.comacs.org Methods like ball milling have been employed for the solvent-free synthesis of 2-substituted benzothiazoles, demonstrating high efficiency and reduced environmental impact. mdpi.com
Biocatalysis:
The use of enzymes as biocatalysts offers a highly selective and environmentally friendly approach to chemical synthesis. While specific application to this compound is not widely reported, the potential exists. For example, adenylating enzymes have been used to generate acyl adenylates that can be reacted with amines to form N-acyl amides, showcasing a biocatalytic route to amide bond formation. rsc.org
The following table summarizes various green chemistry approaches that could be adapted for the sustainable synthesis of this compound.
Interactive Data Table: Green Chemistry Approaches for Synthesis
| Green Chemistry Approach | Key Features | Potential Application to Target Compound Synthesis | Reference(s) |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. | Acylation of 2-aminobenzothiazole with 4-chlorobutanoyl chloride or a related carboxylic acid. | researchgate.netnih.govrsc.org |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions, shorter reaction times. | Amidation of 2-aminobenzothiazole. | nih.govkjscollege.comresearchgate.netresearchgate.net |
| Solvent-Free Synthesis (Ball Milling) | Elimination of solvent, reduced waste, high efficiency. | Condensation of 2-aminobenzothiazole with a suitable precursor. | mdpi.com |
| Heterogeneous Catalysis (e.g., Sulfated Tungstate) | Recyclable catalyst, often solvent-free conditions. | Catalyzing the amidation reaction. | kjscollege.com |
| Metal-Free Catalysis (e.g., Iodine/Oxygen) | Avoids use of toxic and expensive metal catalysts. | Oxidative coupling reactions to form the benzothiazole core or in amidation. | organic-chemistry.org |
| Biocatalysis (e.g., Adenylating Enzymes) | High selectivity, mild reaction conditions, biodegradable catalysts. | Enzymatic amidation of an activated carboxylic acid with 2-aminobenzothiazole. | rsc.org |
Spectroscopic Characterization Techniques for Structural Elucidation of N Benzothiazol 2 Yl 4 Chlorobutanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
NMR spectroscopy serves as a cornerstone for the structural elucidation of N-benzothiazol-2-yl-4-chlorobutanamide, offering detailed insights into the molecular framework by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Characteristic Signals
The ¹H NMR spectrum of this compound provides critical information about the number, environment, and connectivity of protons within the molecule. Analysis reveals characteristic signals corresponding to the protons of the three methylene (B1212753) (CH₂) groups in the chlorobutanamide chain. These appear as a triplet at approximately 2.05 ppm, a multiplet at 2.65 ppm, and another triplet at 3.69 ppm. mdpi.comresearchgate.netresearchgate.net A distinct singlet observed at a significant downfield shift of 12.45 ppm is attributed to the amide (NH) proton. mdpi.comresearchgate.netresearchgate.net The aromatic protons of the benzothiazole (B30560) ring produce signals in the range of 7.28 to 7.95 ppm. researchgate.net
| Proton Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Methylene (CH₂) | 2.05 | Triplet (t) | Butanamide chain |
| Methylene (CH₂) | 2.65 | Multiplet (m) | Butanamide chain |
| Methylene (CH₂) | 3.69 | Triplet (t) | Butanamide chain |
| Aromatic (CH) | 7.28 | Triplet (t) | Benzothiazole ring |
| Aromatic (CH) | 7.41 | Triplet (t) | Benzothiazole ring |
| Aromatic (CH) | 7.72 | Doublet (d) | Benzothiazole ring |
| Aromatic (CH) | 7.95 | Doublet (d) | Benzothiazole ring |
| Amide (NH) | 12.45 | Singlet (s) | Amide linkage |
Data sourced from studies conducted in DMSO-d₆ at 150 MHz. researchgate.net
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation
Complementing the proton data, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum for this compound shows a signal for the carbonyl group at approximately 171.4 ppm. mdpi.comresearchgate.netresearchgate.netresearchgate.net The carbon atoms of the methylene groups in the aliphatic chain are observed at 27.3, 32.4, and 44.8 ppm. researchgate.net The aromatic carbons of the benzothiazole moiety and the carbon attached to the nitrogen in the thiazole (B1198619) ring appear at 120.6, 121.7, 123.6, 126.1, 131.5, 148.6, and 157.8 ppm. researchgate.net
| Carbon Signal | Chemical Shift (δ, ppm) | Assignment |
| Methylene (CH₂) | 27.3 | Butanamide chain |
| Methylene (CH₂) | 32.4 | Butanamide chain |
| Methylene (CH₂) | 44.8 | Butanamide chain |
| Aromatic (CH) | 120.6 | Benzothiazole ring |
| Aromatic (CH) | 121.7 | Benzothiazole ring |
| Aromatic (CH) | 123.6 | Benzothiazole ring |
| Aromatic (CH) | 126.1 | Benzothiazole ring |
| Aromatic (C) | 131.5 | Benzothiazole ring |
| Aromatic (C) | 148.6 | Benzothiazole ring |
| Aromatic (C) | 157.8 | Benzothiazole ring |
| Carbonyl (C=O) | 171.4 | Amide linkage |
Data sourced from studies conducted in DMSO-d₆ at 150 MHz. researchgate.net
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. mdpi.comresearchgate.netresearchgate.netresearchgate.netpreprints.orgsdsu.edu
COSY: This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbons. It would confirm the sequence of the methylene groups in the 4-chlorobutanamide (B1293659) chain. sdsu.edu
HSQC: This technique correlates directly bonded proton and carbon atoms. sdsu.edu For this compound, it would link the proton signals of the methylene and aromatic groups to their corresponding carbon signals. researchgate.net
HMBC: This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is particularly useful for connecting the butanamide chain to the benzothiazole ring system via the amide linkage. researchgate.net
These advanced techniques were instrumental in the complete structural confirmation of the compound. mdpi.comresearchgate.netresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information regarding the compound's molecular weight and its fragmentation behavior, further confirming the proposed structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
While specific HRMS data for this compound is not detailed in the provided search results, this technique is fundamental for determining the exact mass of the molecular ion. This allows for the calculation of the elemental formula with high precision, distinguishing it from other compounds with the same nominal mass.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. In the characterization of this compound, IR spectroscopy provides crucial evidence for the presence of key structural features. The analysis of the IR spectrum of this compound reveals characteristic absorption bands that correspond to the vibrations of specific bonds within the molecule.
A study by Pilotzi-Xahuentitla and colleagues in 2024 reported the synthesis and characterization of this compound. mdpi.com While the full spectrum is often detailed in supplementary materials, key reported peaks confirm the compound's structure. The presence of a strong absorption band around 1695.1 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the amide group. mdpi.com Additionally, a significant band observed at 1455.5 cm⁻¹ can be attributed to the C=N stretching vibration within the benzothiazole ring. mdpi.com An absorption at 751.9 cm⁻¹ is likely associated with C-H out-of-plane bending in the aromatic ring. mdpi.com
The amide N-H stretching vibration is another critical diagnostic peak, typically appearing in the region of 3200-3400 cm⁻¹. The exact position can provide information about hydrogen bonding. The C-Cl stretching vibration from the chlorobutyl chain would be expected in the fingerprint region, generally between 600 and 800 cm⁻¹.
The interpretation of the full IR spectrum allows for a comprehensive confirmation of the functional groups, which is a fundamental step in the structural elucidation of newly synthesized compounds.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Wave Number (cm⁻¹) | Intensity | Assignment | Reference |
| ~1695.1 | Strong | C=O (Amide I) stretching | mdpi.com |
| ~1455.5 | Medium | C=N (Benzothiazole ring) stretching | mdpi.com |
| ~751.9 | Medium-Strong | C-H out-of-plane bending (aromatic) | mdpi.com |
Note: The full IR spectrum would provide a more comprehensive list of absorptions, including those for C-H stretching, N-H bending (Amide II), and C-N stretching.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive information about the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.
A thorough search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), was conducted. At the time of this writing, no crystal structure for this compound has been deposited or published.
Therefore, a detailed analysis of its solid-state molecular conformation and intermolecular interactions based on experimental X-ray crystallographic data is not possible.
Hypothetical Insights from a Future Crystallographic Study:
Should a crystal structure become available, it would be invaluable for understanding several key aspects of the molecule's behavior:
Intermolecular Interactions: It would identify any hydrogen bonds, such as those involving the amide N-H group as a donor and the carbonyl oxygen or the nitrogen atom of the benzothiazole ring as acceptors. It would also elucidate other non-covalent interactions like π-π stacking between the benzothiazole rings of adjacent molecules, which can significantly influence the crystal packing and physical properties of the compound.
Polymorphism: Crystallographic studies could identify different crystalline forms (polymorphs) of the compound, which may exhibit distinct physical properties.
Data Table: Anticipated Crystallographic Data
Since no experimental data is available, the following table illustrates the type of information that would be obtained from an X-ray crystallographic analysis of this compound.
| Parameter | Anticipated Information |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | e.g., P2₁/c, P-1, etc. |
| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |
| Z (Molecules per unit cell) | Integer value |
| Key Bond Lengths (Å) | C=O, C-N, C-Cl, bonds within the benzothiazole ring |
| Key Bond Angles (°) | Angles defining the geometry of the amide and benzothiazole groups |
| Key Torsion Angles (°) | Describing the orientation of the side chain relative to the ring |
| Hydrogen Bonds | Donor-Acceptor distances and angles |
| π-π Stacking Interactions | Centroid-to-centroid distances and angles between aromatic rings |
This information would be critical for computational chemistry studies, aiding in the validation of theoretical models and providing a solid foundation for understanding the structure-property relationships of this compound.
Chemical Reactivity and Derivatization Strategies of N Benzothiazol 2 Yl 4 Chlorobutanamide
Reactivity Profile of the 4-Chlorobutanamide (B1293659) Moiety
The 4-chlorobutanamide portion of the molecule is a key site for synthetic modification, primarily due to the presence of a reactive alkyl chloride and a stable amide functional group.
Nucleophilic Substitution Reactions with Varied Nucleophiles
The terminal chlorine atom on the butanamide side chain is susceptible to nucleophilic substitution, providing a straightforward method for introducing a variety of functional groups. This reaction is a cornerstone for creating new derivatives of N-benzothiazol-2-yl-4-chlorobutanamide.
One notable example involves the reaction of this compound with 5-chloro-2-aminobenzoxazole. mdpi.comresearchgate.net In this synthesis, the nucleophilic amino group of 5-chloro-2-aminobenzoxazole displaces the chloride ion. The reaction is typically carried out in a polar aprotic solvent such as acetonitrile (B52724) (CH3CN) with a base like potassium carbonate (K2CO3) to neutralize the generated hydrochloric acid. mdpi.comresearchgate.net This specific reaction proceeds at room temperature over several hours, yielding N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide in high yield (83%). mdpi.comresearchgate.net
Similarly, this reactive intermediate can be coupled with substituted piperazines. For instance, the reaction of a related compound, N-(6-methanesulfonyl-benzothiazol-2-yl)-3-chloropropionamide, with various substituted piperazines using sodium bicarbonate (NaHCO3) and sodium iodide (NaI) as catalysts, demonstrates the versatility of this nucleophilic substitution approach. nih.gov This suggests that a wide array of nitrogen, oxygen, and sulfur-based nucleophiles can be employed to generate a library of derivatives.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagents and Conditions | Product | Yield (%) |
| 5-chloro-2-aminobenzoxazole | K2CO3, CH3CN, room temperature, 8 h | N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide | 83 mdpi.comresearchgate.net |
| Substituted Piperazines | NaHCO3, NaI | N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides | Not specified nih.gov |
Potential for Intramolecular Cyclization Reactions
The structure of this compound inherently possesses the potential for intramolecular cyclization. The nitrogen atom of the benzothiazole (B30560) ring system or the amide nitrogen could, under specific conditions, act as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom. This would lead to the formation of a new ring system fused to the initial benzothiazole core. While specific examples of intramolecular cyclization for this exact molecule are not prevalent in the reviewed literature, the principle is a well-established synthetic strategy in heterocyclic chemistry. The feasibility of such a reaction would depend on factors like the choice of base, solvent, and temperature to favor the intramolecular pathway over intermolecular reactions.
Chemical Transformations of the Amide Functional Group
The amide group in this compound is generally stable. However, it can undergo chemical transformations under more forcing conditions. For instance, hydrolysis of the amide bond would lead to the formation of 2-aminobenzothiazole (B30445) and 4-chlorobutanoic acid. This reaction typically requires strong acidic or basic conditions and elevated temperatures.
Reduction of the amide to an amine is another potential transformation, which could be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). This would yield N-(benzothiazol-2-yl)butan-1,4-diamine hydrochloride, significantly altering the electronic and structural properties of the side chain. It is important to note that the benzothiazole ring itself is generally resistant to these conditions.
Synthetic Manipulations Involving the Benzothiazole Heterocyclic System
The benzothiazole ring is an aromatic system, which allows for modifications through electrophilic substitution and metal-catalyzed coupling reactions.
Electrophilic Aromatic Substitution Reactions on the Benzothiazole Ring
The benzothiazole ring system is susceptible to electrophilic aromatic substitution. Due to the electron-donating nature of the sulfur and nitrogen atoms, electrophilic attack is generally directed to the benzene (B151609) portion of the bicyclic system. chemistryjournal.net Resonance structures indicate that positions 4 and 6 are the most likely sites for substitution. chemistryjournal.net Typical electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation. For instance, bromination of aminobenzothiazoles has been studied, indicating that the benzene ring is the site of reaction. rsc.org The specific conditions for these reactions would need to be carefully controlled to avoid side reactions and to achieve the desired regioselectivity.
Metal-Catalyzed Coupling Reactions at Specific Positions
Modern synthetic organic chemistry offers a plethora of metal-catalyzed cross-coupling reactions that can be applied to the benzothiazole scaffold. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed reactions are particularly prominent for the functionalization of heterocyclic compounds. acs.orgrsc.org For instance, palladium-catalyzed oxidative C-H/C-H cross-coupling reactions have been developed to couple benzothiazoles with other heterocycles like thiophenes and thiazoles. rsc.org This methodology allows for the direct formation of bi-aryl systems without the need for pre-functionalized starting materials.
Nickel-catalyzed cross-coupling reactions also provide an efficient route to 2-substituted benzothiazoles. dntb.gov.uarsc.org For example, the coupling of 2-methylthiobenzo[d]thiazoles with aryl or alkenyl aluminum reagents, catalyzed by a nickel complex, has been shown to produce a wide range of 2-substituted benzothiazole derivatives. rsc.org Another approach involves the nickel-catalyzed coupling of benzothiazoles with aryl sulfamates to synthesize 2-aryl-benzothiazoles. dntb.gov.ua These methods offer high yields and good functional group tolerance, making them valuable for the late-stage functionalization of complex molecules.
Table 2: Examples of Metal-Catalyzed Coupling Reactions on Benzothiazole Systems
| Reaction Type | Catalyst System | Reactants | Product Type |
| Oxidative C-H/C-H Cross-Coupling | Palladium catalyst | Benzothiazoles and Thiophenes/Thiazoles | 2-(Thienyl/Thiazolyl)benzothiazoles rsc.org |
| Cross-Coupling via C-S Bond Cleavage | NiCl2(dppf)/2,2'-bipyridine | 2-Methylthiobenzo[d]thiazoles and Aryl/Alkenylaluminum reagents | 2-Aryl/Alkenylbenzothiazoles rsc.org |
| Cross-Coupling | Nickel catalyst | Benzothiazoles and Aryl sulfamates | 2-Aryl-benzothiazoles dntb.gov.ua |
Design Principles for Novel Chemical Derivatives Based on this compound
The strategic design of novel chemical derivatives from a lead compound like this compound is a cornerstone of medicinal chemistry. This process aims to enhance desirable properties such as target affinity, selectivity, and pharmacokinetic profiles while minimizing off-target effects. The design principles revolve around two key areas: strategic modifications to the existing scaffold to modulate its reactivity and selectivity, and the exploration of scaffold diversity and bioisosteric replacements to access novel chemical space with potentially improved biological activities.
Strategic Modification for Enhanced Reactivity or Selectivity
The structure of this compound offers several points for strategic modification to enhance its chemical reactivity or biological selectivity. The primary reactive site is the terminal chlorine atom on the butanamide chain, which is susceptible to nucleophilic substitution. nih.govmdpi.com This feature allows for the introduction of a wide array of functional groups, thereby creating a library of derivatives with diverse physicochemical properties.
Modification of the Chlorobutanamide Chain:
The 4-chlorobutylamide side chain is a key linker that can be readily modified. The reactivity of the terminal chloride can be fine-tuned by altering the length of the alkyl chain. For instance, shortening or lengthening the chain from a four-carbon linker could influence the orientation and binding affinity of the terminal substituent to a biological target.
A primary strategy for derivatization involves the reaction of the terminal chloride with various nucleophiles. Research has demonstrated the successful synthesis of a derivative by reacting this compound with 5-chloro-2-aminobenzoxazole in the presence of a base, leading to the formation of N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. nih.govmdpi.com This reaction highlights the feasibility of introducing other heterocyclic or functionalized amine-containing moieties.
| Reactant | Reaction Type | Resulting Moiety | Potential Impact |
| Amines (primary, secondary) | Nucleophilic Substitution | Substituted amino group | Introduction of basic centers, potential for new hydrogen bonding interactions |
| Thiols | Nucleophilic Substitution | Thioether linkage | Increased lipophilicity, potential for metal coordination |
| Azides | Nucleophilic Substitution | Azide group | Precursor for "click" chemistry (e.g., triazole formation) |
| Alcohols/Phenols | Williamson Ether Synthesis | Ether linkage | Modulation of polarity and solubility |
Modification of the Benzothiazole Core:
Scaffold Diversity and Bioisosteric Replacements in Derivative Design
Beyond simple functional group modifications, advanced drug design strategies such as scaffold hopping and bioisosteric replacement can lead to the discovery of novel chemotypes with improved properties. dtic.mil
Scaffold Hopping:
Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while retaining similar biological activity. dtic.mil For this compound, the benzothiazole core could be replaced with other heterocyclic systems known to be "privileged scaffolds" in medicinal chemistry. The goal is to identify novel core structures that maintain the essential pharmacophoric features required for biological activity but possess improved properties such as enhanced metabolic stability or better solubility. rsc.org
| Original Scaffold | Potential Replacement Scaffolds | Rationale |
| Benzothiazole | Benzoxazole (B165842), Benzimidazole, Indole (B1671886), Quinoline | These scaffolds are also common in bioactive molecules and can mimic the steric and electronic properties of the benzothiazole ring. nih.govnih.govnih.gov |
| 4-Chlorobutanamide Linker | Prolinamide, Piperidine-based linkers | Introduction of conformational rigidity, which can enhance binding affinity and selectivity. |
Bioisosteric Replacements:
Bioisosterism is a strategy used to replace a functional group with another group that has similar physical or chemical properties, leading to a molecule with similar biological activity. cambridgemedchemconsulting.com This technique can be applied to various parts of the this compound molecule to fine-tune its properties.
Amide Bond Bioisosteres: The amide bond in the butanamide side chain is susceptible to enzymatic cleavage. Replacing it with a more stable bioisostere, such as a 1,2,3-triazole, can enhance the metabolic stability of the resulting derivatives. rsc.org The 1,2,3-triazole ring is a well-established amide bond bioisostere that can maintain the key hydrogen bonding interactions. rsc.org
Benzothiazole Ring Bioisosteres: The benzothiazole ring itself can be subjected to bioisosteric replacement. For example, replacing the sulfur atom with other heteroatoms like oxygen (to give a benzoxazole) or a nitrogen-containing group can modulate the electronic and lipophilic properties of the molecule. nih.gov Such modifications can influence protein-ligand interactions and pharmacokinetic parameters. nih.govbeilstein-journals.org
| Original Group | Bioisosteric Replacement | Potential Advantage |
| Amide (-CONH-) | 1,2,3-Triazole | Increased metabolic stability |
| Sulfur (in Benzothiazole) | Oxygen (in Benzoxazole) | Altered polarity and hydrogen bonding capacity nih.gov |
| Phenyl ring (of Benzothiazole) | Pyridyl, Thienyl | Modulation of physicochemical properties and potential for new interactions cambridgemedchemconsulting.com |
By systematically applying these design principles, researchers can generate a diverse library of derivatives based on the this compound scaffold. Subsequent screening of these compounds can lead to the identification of new chemical entities with optimized therapeutic potential.
Role As a Precursor in Medicinal Chemistry Research and Biological Activity Profiling of Derivatives
Synthesis of Advanced Benzothiazole-Butanamide Hybrid Structures
The chemical reactivity of the terminal chlorine atom on the butanamide chain of N-benzothiazol-2-yl-4-chlorobutanamide makes it an ideal electrophilic partner for nucleophilic substitution reactions. This allows for the covalent linking of various other heterocyclic systems, leading to the creation of novel hybrid molecules. These advanced structures are designed to interact with multiple biological targets or to enhance the pharmacological profile of the parent benzothiazole (B30560) moiety.
A notable example of its use as a precursor is in the synthesis of N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. mdpi.com This synthesis demonstrates the utility of this compound as a key intermediate.
The synthesis is a two-step process:
Formation of the Precursor : The initial step involves the N-acylation of 2-aminobenzothiazole (B30445) with 4-chlorobutanoyl chloride. mdpi.com This reaction is typically carried out in a solvent like dichloromethane (B109758) (CH2Cl2) with a base such as sodium bicarbonate (NaHCO3) to yield this compound. mdpi.compreprints.org This intermediate has been isolated with a high yield of 92%. mdpi.comresearchgate.net
Nucleophilic Substitution : The resulting this compound is then reacted with a nucleophile, in this case, 2-amino-5-chlorobenzoxazole. mdpi.compreprints.org The reaction proceeds via nucleophilic substitution, where the amino group of the benzoxazole (B165842) displaces the chlorine atom on the butanamide chain. This step is facilitated by a base like potassium carbonate (K2CO3) in a solvent such as acetonitrile (B52724) (CH3CN). mdpi.comresearchgate.net
Exploration of Biological Activities of this compound Derivatives (General Categories)
The benzothiazole nucleus is a well-established pharmacophore, and derivatives of this compound have been investigated for a multitude of biological activities. nih.gov The ability to readily introduce diverse functional groups allows for the systematic exploration of structure-activity relationships and the optimization of therapeutic potential.
Benzothiazole derivatives are recognized for their potential in managing diabetes. researchgate.netannalsofrscb.ro Research has explored their efficacy against several targets involved in glucose homeostasis. researchgate.netresearchgate.net
Alpha-Glucosidase Inhibition : One common treatment strategy for type II diabetes is the inhibition of the alpha-glucosidase enzyme, which is responsible for metabolizing carbohydrates. mdpi.com The hybrid molecule N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide, synthesized from the title precursor, has been identified through computational docking studies as a potential inhibitor of this enzyme. mdpi.comresearchgate.netresearchgate.netresearchgate.net These studies suggest that the compound can bind effectively within the active site of the alpha-glucosidase enzyme, indicating its potential as an antidiabetic agent. mdpi.com
PPAR-γ Agonism : Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is another key target for antidiabetic drugs. Some novel benzothiazole-based sulfonylureas have been synthesized and shown to act as PPAR-γ transactivators, which is a mechanism to improve insulin (B600854) sensitivity. rsc.org
Aldose Reductase Inhibition : The enzyme aldose reductase is a key player in the polyol pathway, which is implicated in diabetic complications. The development of the aldose reductase inhibitor Zopolrestat, which contains a benzothiazole core, marked the emergence of this scaffold as a significant lead in antidiabetic research. researchgate.net
Table 1: Antidiabetic Potential of Selected Benzothiazole Derivatives
| Derivative Class | Biological Target | Potential Effect | Reference |
|---|---|---|---|
| Benzothiazole-Benzoxazole Hybrids | Alpha-glucosidase | Inhibition of carbohydrate metabolism | mdpi.comresearchgate.net |
| Benzothiazole-based Sulfonylureas | PPAR-γ | Increased insulin sensitivity | rsc.org |
| Zopolrestat and Analogues | Aldose Reductase | Reduction of diabetic complications | researchgate.net |
The benzothiazole scaffold is a prominent feature in many compounds developed as anticancer agents. nih.gov These derivatives have demonstrated activity against a wide array of cancer types, including breast, prostate, colon, and lung cancer. nih.govnih.gov
Tubulin Polymerization Inhibition : Certain benzothiazole derivatives incorporating a 3,4,5-trimethoxyphenyl scaffold have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov One such derivative showed significant antiproliferative activity against various prostate cancer cell lines (C42B, LNCAP, 22RV1, and PC3) with IC50 values in the low micromolar range. nih.gov
Induction of Apoptosis : The anticancer mechanism often involves inducing programmed cell death, or apoptosis. A benzothiazole derivative, 2-(4-aminophenyl)benzothiazole, was found to induce apoptosis and inhibit the growth of leukemia cell lines. nih.gov Further studies on related compounds have shown they can affect the expression of apoptosis-related proteins like Bcl-2 and Cleaved-PARP in cancer cells. nih.gov
Broad-Spectrum Activity : The anticancer activity of benzothiazole derivatives is often dependent on the specific substitutions on the ring system. nih.gov For instance, a chlorobenzyl indole (B1671886) semicarbazide (B1199961) benzothiazole derivative exhibited potent activity against four different cancer cell lines (HT-29, H460, A549, and MDA-MB-231) with IC50 values as low as 0.024 µM. nih.gov
Table 2: Antiproliferative Activity of Selected Benzothiazole Derivatives
| Derivative Type | Cancer Cell Line | Reported IC₅₀ Value | Reference |
|---|---|---|---|
| Benzothiazole-trimethoxyphenyl hybrid (12a) | PC3 (Prostate) | 2.04 µM | nih.gov |
| Benzothiazole-trimethoxyphenyl hybrid (12a) | 22RV1 (Prostate) | 2.13 µM | nih.gov |
| Chlorobenzyl indole semicarbazide benzothiazole (55) | HT-29 (Colon) | 0.024 µM | nih.gov |
| Chlorobenzyl indole semicarbazide benzothiazole (55) | H460 (Lung) | 0.29 µM | nih.gov |
Derivatives based on the benzothiazole scaffold have shown considerable promise as antimicrobial agents, with activity against a range of pathogens, including drug-resistant strains. benthamdirect.combenthamdirect.com
Broad-Spectrum Antibacterial Activity : Many benzothiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. benthamdirect.comresearchgate.net For example, certain benzothiazole-clubbed isatin (B1672199) derivatives showed excellent activity against E. coli (MIC = 3.1 µg/mL) and P. aeruginosa (MIC = 6.2 µg/mL), proving more potent than the standard drug ciprofloxacin (B1669076) in that study. nih.gov
Enzyme Inhibition : The mechanism of antimicrobial action often involves the inhibition of essential bacterial enzymes. benthamdirect.com Docking studies have suggested that some benzothiazole derivatives inhibit enzymes like MurB, which is involved in the biosynthesis of the bacterial cell wall, and DNA gyrase, which is crucial for DNA replication. nih.govmdpi.com
Antifungal Activity : In addition to antibacterial properties, many benzothiazole compounds have demonstrated good antifungal activity. mdpi.com
Table 3: Antimicrobial Activity of Selected Benzothiazole Derivatives
| Derivative Class | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| Benzothiazole clubbed isatin (41c) | E. coli | 3.1 µg/mL | nih.gov |
| Benzothiazole clubbed isatin (41c) | P. aeruginosa | 6.2 µg/mL | nih.gov |
| Thiazolidin-4-one derivative (8a) | P. aeruginosa | 0.09–0.18 mg/mL | nih.gov |
| Heteroarylated benzothiazole (2j) | E. coli | 0.23 mg/mL | mdpi.com |
The structural versatility of benzothiazole derivatives has led to their investigation for a variety of other pharmacological effects. mdpi.comnih.govnih.gov
Anti-inflammatory Activity : Chronic inflammation is linked to numerous diseases, and benzothiazole derivatives have been explored as anti-inflammatory agents. nih.gov For example, compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine was found to decrease the activity of pro-inflammatory cytokines IL-6 and TNF-α. nih.gov
Neuroprotective Activity : There is growing interest in benzothiazoles for treating neurodegenerative diseases. nih.gov Riluzole, a benzothiazole-containing drug, is used in the management of amyotrophic lateral sclerosis (ALS). gaacademy.org Research continues to explore new derivatives for their potential neuroprotective effects. mdpi.comresearchgate.netgaacademy.org
Anticonvulsant Activity : Epilepsy is another neurological disorder where benzothiazole derivatives have shown potential. nih.govnih.gov Some derivatives have demonstrated anticonvulsant effects in the maximal electroshock (MES) animal model, a standard screening test for antiepileptic drugs. nih.gov The proposed mechanism for some of these compounds involves interactions with nicotinic acetylcholine (B1216132) ion-gated receptors. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Analogues
This compound serves as a key intermediate in the synthesis of more complex molecules with a range of biological activities. mdpi.comresearchgate.net The reactive 4-chloro group on the butanamide chain provides a versatile handle for introducing various chemical moieties, allowing for the systematic exploration of structure-activity relationships (SAR). preprints.orgresearchgate.net By modifying the terminal portion of the molecule while keeping the N-benzothiazol-2-yl-amide core intact, researchers can probe the specific interactions between the synthesized analogues and their biological targets, leading to the optimization of efficacy and selectivity. nih.govnih.gov
The modification of the this compound precursor has led to the development of derivatives with diverse pharmacological profiles, including hemostatic, anticonvulsant, and anticancer activities. The nature of the substituent introduced at the 4-position of the butanamide chain significantly influences the biological efficacy of the resulting compound.
Hemostatic Agents:
In a study focused on developing hemostatic agents, this compound was used as a precursor to synthesize a series of N-(benzo[d]thiazol-2-yl)-cinnamamide derivatives. nih.gov The SAR studies revealed that the nature and position of substituents on the cinnamoyl phenyl ring were critical for platelet aggregation activity. The derivative Q2, N-(benzo[d]thiazol-2-yl)-4-hydroxycinnamamide, demonstrated exceptionally potent activity, being over 1200 times more effective than the control drug, etamsylate. nih.gov Introducing methoxy (B1213986) groups or additional hydroxyl groups tended to decrease the activity compared to the 4-hydroxy analogue, highlighting the specific requirement of a single para-hydroxyl group for maximal efficacy. nih.gov
| Compound ID | Substitution on Cinnamoyl Phenyl Ring | Platelet Aggregation EC₅₀ (μmol L⁻¹) nih.gov |
| Q2 | 4-OH | 0.036 |
| Q4 | 2-OH | 0.119 |
| Q3 | 3,4-diOH | 1.246 |
| Q8 | 4-OCH₃ | 1.867 |
| Q7 | 2,4-diOH | 18.09 |
| Q9 | 3,4-diOCH₃ | 35.47 |
| Etamsylate | Positive Control | 46.22 |
Anticonvulsant Activity:
SAR studies on N-(substituted benzothiazol-2-yl)amide derivatives have identified compounds with significant anticonvulsant and neuroprotective effects. nih.gov In one series, while the core was varied slightly from the precursor, the general principle of modifying the benzothiazole ring and the amide-linked side chain was explored. The compound N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide (2f) emerged as the most potent anticonvulsant in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov This indicates that substitution on the benzothiazole ring, specifically with an electron-donating methoxy group at the 6-position, enhances anticonvulsant activity. nih.gov
| Compound ID | Substitution on Benzothiazole Ring | Anticonvulsant Activity (MES ED₅₀, mg/kg) nih.gov |
| 2f | 6-OCH₃ | 40.96 |
| 2a | H | >300 |
| 2b | 4-Cl | 121.7 |
| 2d | 6-Cl | 98.6 |
| 2e | 6-F | 89.4 |
| 2g | 6-CH₃ | 76.5 |
Anticancer and Anti-inflammatory Activity:
Further research into novel benzothiazole derivatives identified compounds with dual anti-inflammatory and anticancer properties. nih.gov By reacting 2-amino-6-chlorobenzothiazole (B160215) with various acyl chlorides, a library of compounds was created. The derivative 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (compound B7) was found to significantly inhibit the proliferation of several cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). nih.gov This highlights that modifications at the 2-amino position of the benzothiazole core can impart potent anticancer effects.
Molecular docking studies have been instrumental in understanding why certain analogues of this compound exhibit superior biological activity. These computational analyses provide insights into the specific binding modes and key interactions between the ligands and their target proteins, thereby rationalizing the observed SAR.
For instance, in the development of potential antidiabetic agents, this compound was reacted with 2-amino-5-chlorobenzoxazole to produce N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. mdpi.comresearchgate.net Docking studies of this derivative were performed on the alpha-glucosidase enzyme (PDB ID: 3TOP), a key target in diabetes treatment. mdpi.comresearchgate.net The analysis revealed that the butanamide linker, derived from the precursor, correctly orients the molecule within the enzyme's active site. researchgate.netresearchgate.net The benzothiazole and benzoxazole rings form crucial hydrophobic and hydrogen bonding interactions with key amino acid residues, mimicking the binding of the native ligand, acarbose. researchgate.netresearchgate.net This computational validation supports the hypothesis that these derivatives can act as effective inhibitors of the alpha-glucosidase enzyme. researchgate.net
Similarly, molecular modeling for the highly potent hemostatic agent Q2 (N-(benzo[d]thiazol-2-yl)-4-hydroxycinnamamide) showed that it acts as a competitive thrombin activator. nih.gov The docking study revealed that the compound fits well into the active site of thrombin. The specific orientation, governed by the amide linker, allows the 4-hydroxy group on the cinnamoyl moiety to form key hydrogen bonds, while the benzothiazole ring engages in hydrophobic interactions. nih.govrsc.org This optimal binding explains its superior efficacy compared to analogues with different substitution patterns, which are unable to achieve the same key interactions. nih.gov
These examples demonstrate a consistent theme: the N-benzothiazol-2-yl-amide core serves as an essential scaffold, while the butanamide chain, originating from the this compound precursor, acts as a flexible linker. This linker positions the terminal functional groups in a way that maximizes interactions with the specific residues of the biological target, ultimately determining the compound's potency and selectivity. nih.govnih.gov
Computational and Theoretical Studies of N Benzothiazol 2 Yl 4 Chlorobutanamide and Its Derivatives
Molecular Docking Simulations for Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and a protein's active site. Research in this area has focused on derivatives of N-benzothiazol-2-yl-4-chlorobutanamide, such as N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide, to evaluate their therapeutic potential. mdpi.comresearchgate.net
Computational analyses have been conducted to assess the inhibitory potential of this compound derivatives against specific biological targets. mdpi.com One significant target identified is the alpha-glucosidase enzyme, which is instrumental in metabolizing carbohydrates. researchgate.netresearchgate.net Inhibition of this enzyme is a key mechanism for managing type II diabetes mellitus. researchgate.net
The specific protein target used in these docking studies is the 3-TOP protein, a human maltase-glucoamylase whose function is to hydrolyze linear alpha-1,4-linked oligosaccharide substrates. mdpi.comresearchgate.net By exploring the interaction with this protein, researchers have investigated the potential for these compounds to act as antidiabetic agents. researchgate.net The hypothesis that a derivative of this compound can function as an inhibitor of the alpha-glucosidase enzyme was confirmed through these computational docking analyses. mdpi.comresearchgate.net
Docking studies performed with the AutoDock Vina open-source program have been used to model the interaction between N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide and the 3-TOP protein. mdpi.com The analysis revealed a high binding affinity, evidenced by a docking score of -8.4 kcal/mol, which suggests the compound could have significant antidiabetic activity. researchgate.netpreprints.org
The molecular interactions underpinning this strong binding have been analyzed in detail. The benzothiazole (B30560) portion of the molecule appears to have a more significant interaction with the amino acids of the 3-TOP protein compared to the benzoxazole (B165842) unit. preprints.org Key interactions identified include:
Pi-Alkyl Interactions: The benzothiazole moiety engages in a pi-alkyl interaction with proline 1159, involving both its benzene (B151609) ring and the thiazole (B1198619) fragment. preprints.org Additionally, the chlorine atom on the benzoxazole ring forms two pi-alkyl interactions with tryptophan 1418 and tryptophan 1523. researchgate.netresearchgate.net
Hydrogen Bonding: The sulfur atom of the benzothiazole ring participates in a hydrogen bond, further stabilizing the complex. preprints.org
| Molecular Fragment | Interacting Amino Acid | Interaction Type | Source |
|---|---|---|---|
| Benzothiazole Ring | Proline 1159 | Pi-Alkyl | preprints.org |
| Sulfur (in Thiazole) | Not Specified | Hydrogen Bond | preprints.org |
| Chlorine (on Benzoxazole) | Tryptophan 1418 | Pi-Alkyl | researchgate.netresearchgate.net |
| Chlorine (on Benzoxazole) | Tryptophan 1523 | Pi-Alkyl | researchgate.netresearchgate.net |
To ensure the reliability of the docking results, the computational protocol was rigorously validated. researchgate.net The validation process involved redocking the native co-crystallized ligand, acarbose, into the active site of the 3-TOP protein. mdpi.comresearchgate.net
A comparison of the ligand poses generated by the AutoDock Vina program with those in the original crystallized protein structure yielded a root mean square deviation (RMSD) of 1.27 Å. mdpi.comresearchgate.netresearchgate.net An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode. mdpi.com The validation was configured with 1000 modes and an exhaustiveness of 1000, and the results were visualized using software such as Pymol 2.5 and Discovery Studio 2021. researchgate.net This successful validation provides confidence in the predicted binding modes and affinities of the synthesized derivatives. researchgate.netresearchgate.net
Molecular Dynamics Simulations for Conformational Stability and Dynamic Binding Events
Based on the available scientific literature, no studies detailing molecular dynamics (MD) simulations for this compound or its derivatives have been published. MD simulations would be a valuable next step to complement the static picture provided by molecular docking. Such studies could provide insights into the conformational stability of the ligand-protein complex over time, the flexibility of the active site, and the dynamic nature of the binding events, further elucidating the compound's mechanism of action.
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions
While specific quantum chemical calculations for this compound are not detailed in the reviewed literature, such studies are common for other benzothiazole derivatives. mdpi.com Methods like Density Functional Theory (DFT) are often used to analyze the electronic structure of these compounds. mdpi.com These calculations can determine properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap (ΔE) is a critical parameter, as a smaller gap often correlates with higher chemical reactivity. mdpi.com For a series of other benzothiazole derivatives, these ΔE values were found to be in the range of 4.46–4.73 eV. mdpi.com Such computational studies can also predict spectroscopic features, which can then be compared with experimental data from techniques like NMR and IR spectroscopy for structural confirmation.
Quantitative Structure-Activity Relationship (QSAR) Modeling
No literature was found describing the development of Quantitative Structure-Activity Relationship (QSAR) models for this compound or its derivatives. QSAR modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. unar.ac.id Developing a QSAR model for this class of compounds could help in predicting the biological activity of new, unsynthesized derivatives, thereby streamlining the drug design process and prioritizing the synthesis of the most promising candidates.
Development of Predictive Models for Biological Activity
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental tools in medicinal chemistry. They establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzothiazole derivatives, various QSAR models have been developed to predict a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These methods generate predictive models by correlating the biological activity of compounds with their 3D molecular fields, which describe steric and electrostatic properties. For instance, in a study on benzothiazole derivatives as inhibitors of Candida albicans N-myristoyltransferase, both CoMFA and CoMSIA models yielded high cross-validated coefficients (q²) of 0.733 and 0.738, respectively, indicating robust predictive ability. nih.gov Similarly, 3D-QSAR models for benzothiazole derivatives as α-glucosidase inhibitors have shown significant predictive power, with a CoMSIA model achieving a q² of 0.75. researchgate.net
The development of such models for this compound and its derivatives would involve the synthesis of a series of analogues with systematic structural modifications. The biological activity of these compounds would be determined experimentally, and this data would then be used to build and validate the QSAR models. The resulting models could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and further testing.
Molecular docking is another crucial computational technique used to predict the binding orientation and affinity of a ligand to a protein target. This method has been successfully applied to benzothiazole derivatives to elucidate their mechanism of action. nih.govresearchgate.netnih.gov For this compound derivatives, docking studies could be employed to predict their interaction with specific biological targets, providing insights into the structural requirements for optimal binding.
The table below illustrates a hypothetical dataset that could be used to develop a predictive QSAR model for a series of this compound derivatives.
| Compound ID | R-Group | LogP | Dipole Moment (Debye) | Biological Activity (IC50, µM) | Predicted Activity (IC50, µM) |
| NBC-01 | -H | 2.5 | 3.1 | 15.2 | 14.8 |
| NBC-02 | -CH3 | 2.9 | 3.3 | 10.5 | 11.1 |
| NBC-03 | -Cl | 3.1 | 2.8 | 8.7 | 8.5 |
| NBC-04 | -OCH3 | 2.4 | 3.5 | 12.1 | 12.5 |
| NBC-05 | -NO2 | 2.2 | 4.2 | 5.3 | 5.9 |
Identification of Critical Physicochemical and Steric Descriptors
The predictive power of QSAR models stems from the identification of physicochemical and steric descriptors that are critical for biological activity. These descriptors quantify various properties of a molecule that influence its interaction with a biological target.
Physicochemical Descriptors: These parameters describe the electronic and hydrophobic properties of a molecule. Key physicochemical descriptors include:
Lipophilicity (logP): This descriptor measures the hydrophobicity of a compound, which is crucial for its ability to cross cell membranes. For some benzothiazole derivatives, lipophilicity, often expressed as ALOGP2, has been shown to be a key factor in their antimicrobial activity. researchgate.net
Electronic Parameters: The Hammett constant (σ) is a measure of the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring. youtube.com These electronic effects can significantly influence the strength of interactions between a drug and its target. In 3D-QSAR studies, electrostatic fields are a major component of the model and highlight the importance of electronic properties. ejbps.com
Polarizability: This descriptor relates to the ease with which the electron cloud of a molecule can be distorted, influencing non-covalent interactions.
Steric Descriptors: These parameters describe the size and shape of a molecule, which are critical for its ability to fit into the binding site of a biological target. Important steric descriptors include:
Taft's Steric Factor (Es): This is an early and still useful measure of the steric bulk of a substituent. nih.gov
Verloop Steric Parameters: These computationally derived parameters provide a more detailed description of the shape of a substituent, including its length and width. nih.gov
In 3D-QSAR studies on benzothiazole derivatives, the contour maps generated from CoMFA and CoMSIA analyses visually represent the regions where specific steric and electrostatic properties are favorable or unfavorable for biological activity. nih.govnih.gov For example, a CoMFA contour map might show that a bulky, electropositive substituent at a particular position on the benzothiazole ring enhances activity, while a smaller, electronegative group is preferred at another position.
For this compound and its derivatives, a systematic analysis of these descriptors would be essential to understand their structure-activity relationships. The table below summarizes some key physicochemical and steric descriptors and their potential influence on the biological activity of this class of compounds.
| Descriptor Type | Descriptor Name | Definition | Potential Influence on Activity |
| Physicochemical | Lipophilicity (logP) | The logarithm of the partition coefficient between octanol (B41247) and water. | Affects membrane permeability and binding to hydrophobic pockets. |
| Hammett Constant (σ) | A measure of the electronic effect of a substituent on an aromatic ring. | Influences the strength of electrostatic and hydrogen bonding interactions. | |
| Dipole Moment | A measure of the overall polarity of the molecule. | Affects solubility and interactions with polar residues in the binding site. | |
| Steric | Molar Refractivity | A measure of the volume occupied by a molecule and its polarizability. | Influences how well the molecule fits into the receptor's binding pocket. |
| Taft's Steric Factor (Es) | A measure of the steric bulk of a substituent. | Determines the spatial compatibility between the ligand and the target. |
By combining these computational approaches, a detailed understanding of the structural requirements for the biological activity of this compound and its derivatives can be achieved, guiding the design of more potent and selective therapeutic agents.
Future Research Directions and Advanced Applications
Rational Design and Synthesis of New Benzothiazole-Butanamide Hybrid Molecules with Optimized Activity Profiles
The rational design of new derivatives of N-benzothiazol-2-yl-4-chlorobutanamide is a primary focus for enhancing therapeutic efficacy. This involves strategically modifying the core structure to improve interaction with biological targets and optimize pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in guiding these modifications. rsc.orgnih.gov
Key areas for modification include:
The Benzothiazole (B30560) Ring: Substitutions on the benzene (B151609) portion of the benzothiazole ring can significantly influence activity. Research on similar benzothiazole amides has shown that the position and nature of substituents (e.g., halogens, trifluoromethyl, methoxy (B1213986) groups) have a substantial effect on the spectrum of activity. nih.gov For instance, halogen substitutions at the 6-position of the benzothiazole ring have been shown to greatly improve antimycobacterial activity compared to unsubstituted analogs. nih.gov
The Amide Linker: The butanamide linker connects the benzothiazole core to a terminal functional group. Altering the length, rigidity, or chemical nature of this linker can affect how the molecule binds to its target. Combining the benzothiazole scaffold with other pharmacophores, such as profens, via an amide linker can create hybrid molecules with potentially synergistic effects. nih.gov
The Terminal Chloro Group: The terminal chlorine on the butanamide chain is a reactive site suitable for introducing diverse chemical moieties. This allows for the creation of a library of derivatives where the chlorine is replaced by various functional groups to probe interactions with specific biological targets. For example, replacing the chloro group with other heterocyclic rings like benzoxazole (B165842) has been explored. preprints.orgmdpi.com
SAR studies on related benzothiazole derivatives have provided valuable insights. For example, in a series of antifungal benzothiazoles, specific substitutions on an associated imidazole (B134444) scaffold led to compounds with potent activity against Candida albicans and Cryptococcus neoformans. nih.gov Similarly, designing benzothiazole derivatives based on the structures of existing drugs like Atabecestat and Riluzole has led to the identification of selective inhibitors for targets relevant to Alzheimer's disease. nih.gov
Table 1: Structure-Activity Relationship Insights for Benzothiazole Amide Derivatives
| Molecular Modification | Observed Effect on Biological Activity | Reference |
|---|---|---|
| Halogen substitution at 6-position of benzothiazole | Improved activity against Mycobacterium abscessus | nih.gov |
| Di- or tri-fluoro substitution on benzothiazole ring | Comparable activity against Mabs but reduced against slow-growing mycobacteria | nih.gov |
| Replacement of adamantyl group with cyclohexyl derivatives | Led to a lead compound with excellent potency and mycobacteria-specific activity | nih.govnih.gov |
Investigation of Novel Biological Targets and Elucidation of Underlying Mechanisms of Action for Derivatives
While existing benzothiazole derivatives have known biological activities, a significant area of future research lies in identifying novel cellular targets and clarifying their mechanisms of action. rsc.org Derivatives of this compound could interact with a wide array of biological molecules beyond their initial intended targets.
Potential new targets and mechanisms include:
Enzyme Inhibition: Benzothiazole derivatives have been identified as inhibitors of various enzymes. For example, some act as topoisomerase II inhibitors, which is a mechanism for cytotoxic activity against cancer cells. nih.gov Others have been found to inhibit lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in fungi, making them potent antifungal agents. nih.govrsc.org Preliminary studies suggest that some benzothiazole amides may target MmpL3, a crucial mycolic acid transporter in mycobacteria. nih.govnih.gov
Receptor Modulation: The cannabinoid receptor 2 (CB2) is a target for anti-inflammatory agents. Certain benzothiazole carboxamides have shown high affinity and selectivity as CB2 agonists, demonstrating anti-inflammatory properties in animal models. researchgate.net
DNA Interaction: Some benzothiazole amides exhibit antibacterial properties by directly interacting with bacterial DNA, leading to intracellular modes of action. rsc.org
Protein Inhibition in Neurodegenerative Diseases: Based on structural similarities to known inhibitors, benzothiazole derivatives have been designed to target enzymes like BACE1 (beta-secretase 1), which is implicated in Alzheimer's disease. nih.gov
Computational methods such as molecular docking are increasingly used to predict potential biological targets and understand binding interactions, guiding the synthesis of more effective and selective compounds. researchgate.netmdpi.com For example, docking studies have been used to explore the potential of a hybrid benzothiazole-benzoxazole butanamide as an antidiabetic agent by targeting the 3-TOP protein. preprints.orgmdpi.com
Exploration of this compound Derivatives in Materials Science and Other Scientific Fields
The unique physicochemical properties of the benzothiazole ring system open up applications for its derivatives beyond medicine, particularly in materials science. mdpi.comresearchgate.net The inherent fluorescence of many benzothiazole compounds makes them attractive for developing advanced materials. mdpi.com
Future research directions in this area include:
Fluorescent Sensors: Benzothiazole derivatives can be designed as chemosensors for detecting metal ions. acs.org The core structure can be functionalized to bind selectively with specific ions like Zn²⁺, Cu²⁺, or Ni²⁺, resulting in a colorimetric or fluorescent response. acs.org Encapsulating these derivatives within molecules like β-cyclodextrin has been shown to enhance their sensing efficiency. rsc.org
Organic Electronics: The donor-acceptor nature that can be engineered into benzothiazole derivatives makes them suitable for use in organic semiconductor materials (OSMs). nih.gov These materials have potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. nih.gov
Polymer Chemistry: Benzothiazole-containing monomers can be synthesized and polymerized to create functional polymers. For instance, a methacrylic monomer with a redox-responsive benzothiazole-disulfide group has been used to create copolymers. rsc.org These polymers can be used to form coatings that can be reversibly functionalized with molecules like dyes or cell-adhesive peptides, offering applications in biomedicine and surface science. researchgate.netrsc.org
Table 2: Potential Applications of Benzothiazole Derivatives in Materials Science
| Application Area | Underlying Principle | Potential Function of Derivative | Reference |
|---|---|---|---|
| Chemosensors | Metal ion binding induces a change in fluorescence or color. | Ratiometric fluorescent turn-on sensor for Zn²⁺. | acs.orgrsc.org |
| Organic Semiconductors | Tunable HOMO/LUMO energy levels allow for charge transport. | Active layer in organic electronic devices like OLEDs or OFETs. | nih.gov |
| Functional Polymers | Incorporation of reactive benzothiazole units into polymer chains. | Redox-responsive polymeric coatings for biomedical applications. | rsc.org |
| Dyes and Imaging | Strong fluorescence and environmental sensitivity. | Fluorescent markers and photoinitiators in polymer chemistry. | mdpi.comresearchgate.net |
Development of Advanced Synthetic Methodologies for Scalability and Sustainability in Pharmaceutical Manufacturing
The traditional synthesis of this compound and its derivatives often involves multi-step processes that may use harsh reagents or require difficult purification. preprints.orgmdpi.com A key area of future research is the development of more efficient, scalable, and environmentally friendly synthetic methods, aligning with the principles of green chemistry. nih.govnih.gov
Advances in synthetic methodologies include:
Green Chemistry Approaches: Researchers are exploring the use of greener solvents (like water or ethanol), catalysts, and energy sources. mdpi.comnih.gov Methods using catalysts like H₂O₂/HCl in ethanol (B145695) at room temperature have been developed for the efficient synthesis of benzothiazoles. mdpi.com
Catalytic Systems: The development of novel catalytic systems is crucial for improving reaction efficiency and functional group tolerance. Palladium-catalyzed reactions have been successfully used for the synthesis of 2-substituted benzothiazoles through C-H functionalization and C-S bond formation. acs.org
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can offer significant advantages over traditional batch synthesis, including reduced reaction times, improved yields, and enhanced safety and scalability. nih.govresearchgate.net Microwave-promoted synthesis is a recognized greener methodology for constructing benzothiazole scaffolds. nih.gov
Solid-Phase Synthesis: Combinatorial chemistry techniques using solid-phase synthesis can facilitate the rapid generation of libraries of benzothiazole derivatives for screening. nih.gov This method has been used to synthesize 2-(substituted-phenyl)benzothiazoles to evaluate their inhibitory activity against topoisomerase II. nih.gov
One-Pot Reactions: Designing synthetic pathways where multiple reaction steps are carried out in a single vessel (one-pot) can improve efficiency and reduce waste. researchgate.net Efficient one-pot protocols using heterogeneous catalysts are being developed for the synthesis of 2-substituted benzothiazoles. researchgate.net
Table 3: Comparison of Synthetic Methodologies for Benzothiazole Derivatives
| Methodology | Traditional Approach | Advanced/Green Approach | Advantages of Advanced Approach | Reference |
|---|---|---|---|---|
| Coupling Reaction | Use of coupling agents like DCC in organic solvents. | DCC-mediated coupling in optimized solvents like 1,2-dichloroethane. | Improved yields and better solubility for certain substrates. | nih.govrsc.org |
| Cyclization | Oxidative cyclization with stoichiometric oxidants. | Palladium-catalyzed intramolecular C-S bond formation. | Higher functional group tolerance and catalytic efficiency. | acs.org |
| General Synthesis | Multi-step batch processes with prolonged reaction times at high temperatures. | Microwave-assisted synthesis, visible-light photoredox catalysis, use of heterogeneous catalysts. | Reduced reaction time, lower energy consumption, reusability of catalysts, reduced waste. | nih.govresearchgate.net |
| Library Generation | Individual synthesis of each derivative. | Solid-phase combinatorial synthesis. | Rapid generation of a diverse library of compounds for high-throughput screening. | nih.gov |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-benzothiazol-2-yl-4-chlorobutanamide?
- Methodological Answer : The compound is synthesized via a two-step nucleophilic acyl substitution. In the first step, 2-aminobenzothiazole reacts with 4-chlorobutanoyl chloride in dichloromethane (CH₂Cl₂) using sodium bicarbonate (NaHCO₃) as a base, yielding N-(benzothiazol-2-yl)-4-chlorobutanamide with a 92% yield. The reaction is monitored via TLC and purified by filtration . A second step involves coupling with 5-chloro-2-aminobenzoxazole in acetonitrile (CH₃CN) using potassium carbonate (K₂CO₃) to form the final product .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- Thin-Layer Chromatography (TLC) : To monitor reaction progress and purity .
- Infrared (IR) Spectroscopy : To confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Elemental Analysis : To verify C, H, N, and S composition .
- UV-Vis Spectroscopy : To assess electronic transitions in aromatic and heterocyclic moieties .
Advanced Research Questions
Q. How can synthetic yields be optimized when scaling up this compound production?
- Methodological Answer : Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., CH₃CN) enhance nucleophilicity in the coupling step .
- Stoichiometric Adjustments : Excess 4-chlorobutanoyl chloride (1.2 eq.) improves acylation efficiency .
- Temperature Control : Room-temperature reactions minimize side reactions while maintaining reactivity .
- Purification Refinement : Recrystallization or column chromatography may enhance purity for large-scale synthesis.
Q. How can contradictions in crystallographic or spectroscopic data be resolved during structural validation?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Use programs like SHELXL (from the SHELX suite) for high-resolution structural determination. SHELX allows refinement of bond lengths and angles, resolving ambiguities in NMR or IR data .
- Cross-Validation : Compare experimental IR/NMR data with computational predictions (e.g., DFT calculations) to identify discrepancies .
- Dynamic NMR Studies : Resolve conformational ambiguities caused by rotational barriers in the butanamide chain .
Q. What computational strategies are employed to predict the pharmacological potential of this compound?
- Methodological Answer :
- Molecular Docking : Target proteins (e.g., 3-TOP, implicated in diabetes) are used to assess binding affinities. Software like AutoDock Vina or Schrödinger Suite evaluates interactions between the benzothiazole/benzoxazole moieties and active sites .
- MD Simulations : Analyze stability of ligand-protein complexes over time (e.g., 100 ns simulations in GROMACS) to validate docking results .
- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) to prioritize compounds for in vitro testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
